molecular formula C16H21N3O2S B8209608 (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

Cat. No. B8209608
M. Wt: 319.4 g/mol
InChI Key: AWDORCFLUJZUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Piperazine and homopiperazine are often employed in drug design due to their roles as scaffolding and terminal elements, and as water-solubilizing elements in molecules (Meanwell & Loiseleur, 2022).

  • 1-(5-isoquinolinesulfonyl)-homopiperazine is a unique vasodilator that effectively suppresses delayed cerebral vasospasm without significantly altering systemic blood pressure (Ono-Saito, Niki, & Hidaka, 1999).

  • Isoquinoline sulfonamides, such as the molecule , have been found to inhibit human and murine P2X7R signaling, aiding in the identification of P2Z/P2X7 functional responses in various cell types (Humphreys et al., 1998).

  • Isoquinoline sulfonamide protein kinase inhibitors have shown to inhibit cytotoxic T lymphocyte-mediated lysis and cellular proliferation, highlighting the integral role of protein kinase C in lymphocyte function (Juszczak & Russell, 1989).

  • Derivatives of piperazine, such as methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2-dioxide, have shown good acaricidal activity against Tetranychus urticae, a common pest (Suzuki et al., 2021).

  • Homopiperazine platinum(II) complexes containing substituted disulfide groups have been studied for their crystal structure and potential applications in various fields (Ali et al., 2002).

  • H1152, a specific inhibitor of Rho kinase, enhances the number of endothelial progenitor cells and induces migration in ex vivo culture of human cord-blood derived EPCs (O et al., 2012).

  • A one-pot synthesis method for creating certain derivatives has been developed, showing potential for use in scientific research (Qaisi, El-Abadelah, & Voelter, 2004).

  • Hydroxy H-7, a fluorescent protein kinase C inhibitor, is a valuable tool in tissue experiments due to its competitive inhibition property and fluorescence property (Hagiwara et al., 1988).

  • The protein kinase C inhibitor H-7 has been shown to inhibit concanavalin A-induced T-lymphocyte activation in a concentration and time-dependent manner (Xu, Fan, & Lee, 1989).

  • Protein kinase inhibitors H-7 and H-8 significantly reduced the number of lung metastases in Lewis lung carcinoma tumor cells (Blaya, Crespo, Crespo, & Aliño, 1998).

  • HA-1077 and its analogs, potent Rho-kinase inhibitors, have been shown to reduce intraocular pressure in rabbit ocular hypertensive models (Tamura et al., 2005).

  • HA1077 effectively antagonizes endothelin-induced contraction of canine basilar arterial strips both in vitro and in vivo (Asano et al., 1990).

  • Fasudil, a ROCK1/2 inhibitor, has shown potential in inhibiting tumor growth in preclinical models of gastric cancer (Hinsenkamp et al., 2016).

  • Microbacterium sp. strain BR1 has been found to degrade sulfonamide antibiotics through a novel microbial strategy involving ipso-hydroxylation with subsequent fragmentation, releasing various byproducts (Ricken et al., 2013).

  • Synthesis methods for compounds like 1-Isoquinolinol and hydroxyfasudil have been developed, offering simpler operation and mild reaction conditions (Chen et al., 2012).

  • LCAP derivatives, including quinoline- and isoquinoline-sulfonamide derivatives, have exhibited antidepressant-like effects and anxiolytic activity in animal models (Zajdel et al., 2012).

  • Fasudil, an orally available Rho kinase inhibitor, has been effective in inhibiting tumor progression in animal models and is well tolerated without serious adverse reactions (Ying et al., 2006).

  • Protein kinase C inhibitors like K252b have been studied for their substrate specificity across various proteins (Boscá, Junco, & Díaz-Guerra, 1990).

  • Fasudil's sensitivity to structural variations and its activity being affected by the presence of an isoquinolinyl nitrogen and a basic amino group have been explored (Logé et al., 2003).

properties

IUPAC Name

4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDORCFLUJZUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
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(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
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(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
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(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
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(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
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(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

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